(4-(dimethylamino)phenyl)(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone
Description
The compound “(4-(dimethylamino)phenyl)(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone” is a benzoxazepin derivative characterized by a seven-membered oxazepine ring fused to a benzene moiety. The core structure incorporates a fluorine substituent at the 7-position of the benzoxazepin ring and a 4-(dimethylamino)phenyl group attached via a methanone linkage. Its synthesis likely follows methodologies analogous to related heterocyclic systems, such as nucleophilic substitution or cyclization reactions, as seen in benzoxazin derivatives .
Properties
IUPAC Name |
[4-(dimethylamino)phenyl]-(7-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O2/c1-20(2)16-6-3-13(4-7-16)18(22)21-9-10-23-17-8-5-15(19)11-14(17)12-21/h3-8,11H,9-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNVCWZYXJPUJBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)N2CCOC3=C(C2)C=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route involves the reaction of (4-(dimethylamino)phenyl) methanol with 7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4-one under acidic conditions to form the desired methanone product. Reaction conditions typically include:
Solvents: : Dichloromethane or toluene
Catalysts: : Acidic catalysts like hydrochloric acid or sulfuric acid
Temperatures: : Usually maintained at room temperature to 80°C
Industrial Production Methods
In an industrial setting, the process is scaled up using continuous flow reactors to maintain reaction control and improve yields. Specialized equipment is used to handle the acidic and sometimes corrosive nature of the reagents.
Chemical Reactions Analysis
Key Reaction Pathways
The compound’s reactivity is influenced by its oxazepine ring, fluorinated aromatic system, and dimethylamino group. Major reaction types include:
Ring-Opening and Functionalization
The oxazepine ring can undergo ring-opening under acidic or nucleophilic conditions. For example:
-
Acid-catalyzed hydrolysis may cleave the ether linkage, yielding intermediates for further derivatization.
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Nucleophilic attack at the carbonyl group (methanone) can lead to ketone reduction or substitution.
Electrophilic Aromatic Substitution
The fluorinated benzooxazepine ring directs electrophiles to specific positions:
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Fluorine’s meta-directing effects facilitate substitutions at the 5- or 9-positions of the fused ring.
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Dimethylamino group activates the para-position of its phenyl ring for electrophilic reactions (e.g., nitration, sulfonation).
Cross-Coupling Reactions
The aryl halide or triflate derivatives of this compound participate in Suzuki-Miyaura couplings to introduce diverse substituents. For example:
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A bromine atom at the 8-position of the benzooxazepine core enables coupling with boronic acids to install aryl, heteroaryl, or alkyl groups .
Table 1: Representative Reactions and Outcomes
Oxazepine Ring Stability
The ring’s stability under physiological conditions is critical for pharmacological activity. Studies show:
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pH-dependent hydrolysis : The oxazepine ring remains intact at neutral pH but undergoes slow degradation in acidic environments (e.g., gastric fluid).
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Fluorine’s electron-withdrawing effects enhance ring stability by reducing electron density at reactive sites.
Methanone Reactivity
The ketone group participates in:
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Grignard additions to form tertiary alcohols.
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Condensation reactions with hydrazines or hydroxylamines to generate hydrazones or oximes.
Pharmacologically Relevant Derivatives
Modifications at the 8-position of the oxazepine core (via Suzuki coupling) have yielded analogs with enhanced biological activity:
Scientific Research Applications
The compound is used extensively in:
Chemistry: : As a precursor for more complex organic molecules.
Biology: : Studying its interactions with biological macromolecules.
Medicine: : Investigating its potential as a pharmacological agent due to its unique structure and functional groups.
Industry: : Utilized in the synthesis of various chemical intermediates and specialty chemicals.
Mechanism of Action
The compound's mechanism of action often involves its interaction with specific biological targets. For example, it may inhibit certain enzymes or interact with receptor proteins, influencing molecular pathways involved in cellular processes. The fluoro-dihydrobenzo-oxazepin structure allows it to fit into specific enzyme binding sites, affecting enzyme activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1. Benzoxazepin vs. Benzoxazin Derivatives
The target compound shares structural homology with benzoxazin derivatives (e.g., compounds 13c–13e and 14a from ), which feature a six-membered oxazine ring. Key differences include:
- Ring size : Benzoxazepin (7-membered) vs. benzoxazin (6-membered).
- Substituents: The target compound’s 7-fluoro and 4-(dimethylamino)phenyl groups contrast with benzoxazin derivatives’ substituents (e.g., methoxy, fluorophenyl, or phenol groups).
- Electronic effects: The electron-donating dimethylamino group in the target compound may enhance solubility or binding affinity compared to electron-withdrawing groups (e.g., halogens) in benzoxazins .
2.1.2. Comparison with Benzodioxepin Derivatives The benzodioxepin-based methanone in features a seven-membered ring with two oxygen atoms, differing from the target compound’s one oxygen and one nitrogen.
Spectroscopic Characterization
- NMR and MS: Benzoxazin derivatives () are characterized using $ ^1H $-NMR, $ ^{13}C $-NMR, and MS, with data tabulated for substituent-specific shifts (e.g., methoxy groups at δ 3.8–4.0 ppm). The target compound’s dimethylamino group would likely show distinct $ ^1H $-NMR signals (δ ~2.9–3.1 ppm for N(CH$ _3 $)$ _2 $) and $ ^{19}F $-NMR for the fluorine substituent.
- Reference standards : Spectral interpretation aligns with protocols in , which standardize $ ^1H $-NMR and IR data for organic compounds .
Data Tables
Table 1: Structural Comparison of Target Compound and Analogues
Table 2: Example Spectral Data for Benzoxazin Derivatives ()
| Compound | $ ^1H $-NMR (δ, ppm) | $ ^{13}C $-NMR (δ, ppm) | MS (m/z) |
|---|---|---|---|
| 13c | 3.8 (s, 3H, OCH$ _3 $) | 55.2 (OCH$ _3 $) | 408.2 |
| 13e | 6.9–7.2 (m, 4H, Ar-F) | 162.1 (C-F) | 392.1 |
Biological Activity
The compound (4-(dimethylamino)phenyl)(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone (CAS: 2034306-29-9) has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and pharmacokinetic profiles.
Chemical Structure and Properties
This compound is characterized by a dimethylamino group attached to a phenyl ring and a fluoro substituent on a dihydrobenzo[1,4]oxazepine moiety. The molecular formula is with a molecular weight of approximately 314.35 g/mol. Its purity is typically reported at 98% .
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant anticancer activity across various cancer cell lines. Notably, it has shown effectiveness against:
- MDA-MB-231 (breast cancer)
- Panc-1 (pancreatic cancer)
In vitro assays indicated that at concentrations of 1 to 2 μM, the compound effectively inhibited colony formation in these cell lines, suggesting its potential as an anticancer agent .
The mechanism through which this compound exerts its anticancer effects appears to involve the following pathways:
- Cell Cycle Arrest : The compound induces G1 phase arrest in cancer cells, leading to reduced proliferation.
- Apoptosis Induction : It has been observed to promote apoptosis in cancer cells, as evidenced by increased levels of acetyl-histone H3 and P21 proteins .
- Inhibition of Histone Deacetylases (HDACs) : The compound has been reported to inhibit class I HDAC isoforms, which play a crucial role in tumor progression .
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely linked to its structural features. Modifications to the dimethylamino group and the introduction of fluorine have been shown to influence potency:
- Fluorine Substitution : The presence of fluorine enhances lipophilicity and may improve cellular uptake.
- Dimethylamino Group : This moiety is critical for maintaining biological activity; variations can lead to significant changes in efficacy .
Pharmacokinetics
Pharmacokinetic studies reveal that this compound has favorable absorption characteristics with moderate metabolic stability. In animal models, it demonstrated:
- Low Clearance Rates : Suggesting prolonged circulation time.
- Acceptable Plasma Protein Binding : Indicating potential for effective dosing regimens .
Summary of Biological Activities
| Activity Type | Cell Line | Concentration (μM) | Observed Effect |
|---|---|---|---|
| Anticancer | MDA-MB-231 | 1-2 | Inhibition of colony formation |
| Anticancer | Panc-1 | 1-2 | Induction of apoptosis |
| HDAC Inhibition | SKM-1 | N/A | Increased acetyl-histone H3 levels |
Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Fluorine Addition | Increased potency |
| Dimethylamino Group | Essential for activity |
| Alkyl Chain Variations | Variable effects on potency |
Case Studies
In a recent study focusing on the effects of similar compounds on cancer cell lines, it was found that compounds with a dimethylamino group consistently outperformed those without it in terms of antiproliferative activity . Additionally, the introduction of electron-withdrawing groups like fluorine significantly enhanced the anticancer properties compared to their non-fluorinated counterparts.
Q & A
Q. Table 1. Key Spectral Benchmarks for Structural Validation
Q. Table 2. DOE Parameters for Yield Optimization
| Factor | Range Tested | Optimal Value | Yield Improvement |
|---|---|---|---|
| Catalyst | AlCl3, FeCl3, ZnCl2 | FeCl3 (0.1 eq) | +12% |
| Temperature | 25°C, 50°C, 80°C | 50°C | +8% |
| Solvent | Toluene, DCM, THF | Toluene | +5% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
